(+)-11-epi-Fistularin 3
Description
Properties
Molecular Formula |
C31H30Br6N4O11 |
|---|---|
Molecular Weight |
1114.0 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[(2R)-3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20?,26+,27+,30-,31-/m1/s1 |
InChI Key |
TURTULDFIIAPTC-LWQYBKJXSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NC[C@H](COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization
Determination of Absolute Configuration
The definitive absolute configuration of (+)-11-epi-Fistularin 3 has been established as (+)-1(R), 6(S), 1′(R), 6′(S), 11(R), 17(S) nih.govresearchgate.net. This was achieved through a combination of sophisticated analytical techniques, each providing critical pieces of information to solve the stereochemical puzzle.
Methodologies for Stereochemistry Assignment
The complex stereochemistry of this compound necessitated the use of multiple complementary methods to ensure an accurate and reliable assignment of all chiral centers. These techniques, detailed below, collectively provide a comprehensive understanding of the molecule's spatial arrangement.
A modified Mosher's ester analysis was instrumental in determining the absolute configurations of the secondary alcohol centers at C-11 and C-17. This method involves the formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters by reacting the alcohol with the (R)- and (S)-MTPA chlorides. By analyzing the differences in the ¹H NMR chemical shifts (ΔδSR = δS - δR) of the protons near the newly formed chiral ester, the absolute configuration of the alcohol can be deduced.
For this compound, the distribution of positive and negative ΔδSR values for the protons surrounding the C-11 and C-17 stereocenters allowed for the unambiguous assignment of the (R) configuration at C-11 and the (S) configuration at C-17 researchgate.netbohrium.com.
| Proton Position | ΔδSR (Hz) | Inferred Configuration |
|---|---|---|
| H-10 | Positive | C-11 (R) |
| H-12 | Negative | |
| H-16 | Positive | C-17 (S) |
| H-18 | Negative |
Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, was used in combination with other methods to confirm the absolute configuration of this compound bohrium.comnih.gov. The experimental ECD spectrum was compared with theoretically calculated spectra for possible stereoisomers. The good agreement between the experimental spectrum and the calculated spectrum for the (+)-1(R), 6(S), 1′(R), 6′(S), 11(R), 17(S) configuration provided corroborating evidence for the stereochemical assignment bohrium.com.
| Wavelength (nm) | Sign of Cotton Effect |
|---|---|
| ~210 | Positive |
| ~230 | Negative |
| ~250 | Positive |
Microscale Liquid Chromatography-Mass Spectrometry (LCMS)-Marfey's analysis was employed to determine the absolute configuration at the C-11 position. This sensitive method involves the hydrolysis of the compound to break it down into smaller chiral fragments, which are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). The resulting diastereomers are then separated by LCMS, and their retention times are compared to those of authentic standards. This analysis confirmed the presence of the 11(R) stereocenter in this compound, distinguishing it from its 11(S) epimer, (+)-fistularin-3 nih.gov.
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy were fundamental tools for elucidating the planar structure and providing foundational data for the stereochemical analysis of this compound. The complete assignment of proton and carbon signals confirmed the connectivity of the atoms within the molecule. While NMR data for fistularin-3 stereoisomers are often very similar, slight differences in the chemical shifts of protons and carbons around the chiral centers, particularly at C-10, C-11, and C-18, were observed when comparing this compound to its epimer nih.govbohrium.com.
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
|---|---|---|
| 1, 1' | 75.1 | 4.18 (s) |
| 6, 6' | 58.2 | 4.85 (m) |
| 10 | 38.5 | 2.95 (m), 2.75 (m) |
| 11 | 70.1 | 4.25 (m) |
| 17 | 68.9 | 4.15 (m) |
| 18 | 40.2 | 2.85 (m), 2.65 (m) |
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+Na]⁺ | 1136.6847 | 1136.6845 |
Quantum Chemical Calculations for Stereochemical Confirmation
While direct quantum chemical calculations for the stereochemical confirmation of this compound are not extensively detailed in the literature, this method has been successfully applied to closely related derivatives, underscoring its importance in the field. For instance, in a study of fistularin compounds isolated from the marine sponge Ecionemia acervus, quantum calculations were performed to confirm the stereochemistry of fistularin-1 and fistularin-2. mdpi.comnih.govnih.gov This computational approach is a powerful tool for assigning stereochemistry, especially when traditional methods are inconclusive. nih.gov
Challenges in Absolute Configuration Determination
The definitive assignment of the absolute configuration of fistularin-3 and its stereoisomers, including this compound, has been historically challenging. Initial reports often could not fully determine all stereoisomers due to a combination of analytical obstacles. mdpi.comnih.gov The complete absolute stereochemistry of this compound was eventually determined as (+)-1(R), 6(S), 1′(R), 6′(S), 11(R), 17(S) through a combination of Mosher's ester reaction analysis and other spectroscopic techniques. nih.govresearchgate.net This success, however, came after overcoming significant challenges inherent to the molecule's nature.
One of the primary tools for determining the absolute structure of a chiral molecule is single-crystal X-ray diffraction. However, this method has proven difficult for fistularin derivatives. Researchers have encountered significant "crystal formation issues" when attempting to crystallize these compounds, which has hampered straightforward stereochemical assignment. mdpi.comnih.gov Obtaining single crystals of sufficient quality for X-ray analysis is often a major bottleneck for complex natural products, preventing direct visualization of the molecular structure and the unambiguous determination of its absolute configuration.
A major confounding factor in the characterization of fistularin stereoisomers is the high degree of similarity in their spectroscopic data. The NMR spectra of fistularin-3 and its C-11 epimer, (+)-11-epi-fistularin-3, are remarkably alike. mdpi.comnih.govnih.govacs.org This spectral overlap means that distinguishing between the two isomers using standard NMR techniques is exceptionally difficult. Furthermore, these stereoisomers often coelute under various chromatographic conditions, making their separation for individual analysis a non-trivial task. nih.govacs.org This similarity may have caused the variability in the C-11 configuration to be overlooked in earlier studies. nih.govacs.org
Stereochemical Heterogeneity Across Biological Sources
Significant variations in the stereochemistry of fistularin-3 have been observed depending on the biological source and its geographical location. This phenomenon, known as stereochemical heterogeneity, points to potentially different biosynthetic pathways or enzymatic processes in different organisms.
Samples of fistularin-3 isolated from Verongid marine sponges have shown variability at the C-11 position. nih.govacs.org A study comparing sponges from the Great Barrier Reef (Australia), Baía de Todos os Santos (Brazil), and Key Largo, Florida (USA) confirmed that the configuration at C-11 varied. nih.govacs.org This variation is hypothesized to be related to the involvement of stereochemically promiscuous hydroxylase enzymes. nih.govacs.org
Further evidence of this heterogeneity comes from the isolation of a new stereoisomer of fistularin-3 from the marine sponge Ecionemia acervus, collected in Vietnam. mdpi.comnih.gov This isomer was determined to have a 1(R), 6(S), 1′(R), 6′(S), 11(S), 17(R) configuration, differing from other reported fistularin-3 isomers. mdpi.com The occurrence of different stereoisomers in different sponge orders (Verongida vs. Astrophorida) highlights this remarkable biological diversity. mdpi.com
| Stereoisomer Configuration | Biological Source (Order) | Geographic Location |
| C-11 (S) / C-11 (R) Mixture | Verongid Sponges | Great Barrier Reef, Australia |
| C-11 (S) / C-11 (R) Mixture | Verongid Sponges | Baía de Todos os Santos, Brazil |
| C-11 (S) / C-11 (R) Mixture | Verongid Sponges | Key Largo, Florida, USA |
| 11(S), 17(R) | Ecionemia acervus (Astrophorida) | Vietnam |
| 11(R), 17(S) | Suberea calvata | South-Pacific |
Comparative Structural Analysis with Related Fistularin Derivatives
This compound is part of a large family of bromotyrosine alkaloids. Its structure is closely related to numerous other fistularin derivatives, which typically differ by the presence or absence of hydroxyl or keto groups at specific positions, particularly C-11, C-17, and C-19. Understanding these structural relationships is key to elucidating their biosynthetic pathways and structure-activity relationships.
For example, fistularin-3 is the direct C-11 epimer of this compound. nih.govacs.org11-ketofistularin 3 , isolated from the sponge Aplysina archeri, features a ketone group at the C-11 position instead of a hydroxyl group. nih.gov Other related compounds include 11-deoxyfistularin-3 , which lacks the hydroxyl group at C-11, and 19-deoxyfistularin-3 . mdpi.comresearchgate.net The chemical investigation of the sponge Suberea clavata yielded not only (+)-11-epi-fistularin-3 as the major compound but also a dozen other known congeners, including 17-deoxy-epi-fistularin-3 , agelorins A and B , and 11-hydroxy-aerothionin , showcasing the rich chemical diversity within a single organism. researchgate.net
Isolation, Derivatization, and Synthetic Approaches
Isolation Methodologies from Marine Organisms
Source Organisms and Biogeographical Distribution
(+)-11-epi-Fistularin 3 is a bromotyrosine-derived secondary metabolite originally isolated from marine sponges. A variety of sponge species, primarily from the order Verongiida, are known to produce this and related fistularin compounds. These sponges are predominantly found in tropical and temperate marine environments.
The identification of this compound and its stereoisomers has been reported from several sponge genera. Notably, it was identified as a major compound in the extract of Suberea clavata collected from the South-Pacific mdpi.comird.fr. Other source organisms include sponges of the genus Aplysina, such as Aplysina archeri and Aplysina fulva nih.govmdpi.com. Interestingly, while the Verongiida order is the primary source, related compounds have also been found in sponges of other orders, such as Agelas oroides (order Agelasida), suggesting a broader distribution than initially thought ird.frnih.gov.
The biogeographical distribution of sponges producing these compounds spans various marine realms, including the Central Indo-Pacific, Tropical Western Atlantic, and Temperate Australasia mdpi.com. The chemical composition and the relative abundance of stereoisomers like this compound can vary depending on the specific species and the geographical location of collection, highlighting the influence of environmental factors on the sponge's metabolome mdpi.commdpi.com.
Table 1: Marine Sponge Sources of this compound and Related Compounds
| Genus/Species | Order | Geographic Location of Collection | Reference |
|---|---|---|---|
| Suberea clavata | Verongiida | South-Pacific | mdpi.comird.fr |
| Agelas oroides | Agelasida | Tropical regions | nih.gov |
| Aplysina archeri | Verongiida | Not specified | nih.gov |
| Aplysina fulva | Verongiida | Not specified | mdpi.com |
| Ecionemia acervus | Astrophorida | Not specified | nih.govresearchgate.net |
| Suberea calvata | Verongiida | Not specified | nih.govresearchgate.net |
Extraction and Purification Techniques
The isolation of this compound from marine sponges involves a multi-step process that begins with extraction using organic solvents, followed by various chromatographic techniques to purify the compound.
The initial step in isolating this compound involves the extraction of the lyophilized (freeze-dried) sponge material with organic solvents. The choice of solvent is critical and is based on the polarity of the target metabolites. A common strategy is to use a mixture of polar and non-polar solvents to ensure a broad range of compounds are extracted from the sponge tissue.
For instance, a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (DCM) in a 1:1 ratio has been effectively used to extract the crude metabolites from the sponge Suberea clavata mdpi.comsemanticscholar.org. Following the initial extraction, a liquid-liquid partition, such as between n-butanol and water, is often employed to separate the compounds based on their polarity and to remove salts, resulting in a desalted butanol extract containing the desired bromotyrosine alkaloids semanticscholar.org. The efficiency of the extraction process can be influenced by factors such as the solvent polarity, temperature, and pressure nih.govnih.gov.
Following solvent extraction, the resulting crude extract, which is a complex mixture of various metabolites, undergoes further separation and purification using a combination of chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as size, polarity, and charge nih.govjournalagent.com.
High-Performance Liquid Chromatography (HPLC) is a key technique used in the purification of this compound. Reversed-phase HPLC, often with a C18 column, is particularly effective. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the compounds and the stationary phase. A gradient elution, where the composition of the mobile phase is gradually changed (e.g., from a water/acetonitrile mixture to pure acetonitrile), is typically used to separate compounds with a wide range of polarities nih.govsemanticscholar.org.
In the isolation from Suberea clavata, the butanol extract was first filtered through a C18 silica (B1680970) gel and eluted with a gradient of water/methanol and then methanol/dichloromethane semanticscholar.org. The resulting fractions were then subjected to reversed-phase HPLC to yield pure this compound semanticscholar.org. Supercritical Fluid Chromatography (SFC) has also been employed as a purification step for related fistularin derivatives, demonstrating its utility in separating complex mixtures of these alkaloids mdpi.comresearchgate.net.
Activity-guided fractionation is a strategy used to isolate bioactive compounds from a natural source. In this approach, the crude extract is separated into fractions, and each fraction is tested for a specific biological activity. The most active fractions are then subjected to further separation, and the process is repeated until a pure, active compound is isolated.
This methodology has been successfully applied to the isolation of fistularin compounds. For example, in the study of the marine sponge Ecionemia acervus, activity-guided fractionation based on the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production led to the isolation of several fistularin derivatives nih.govresearchgate.net. This approach ensures that the purification efforts are focused on the compounds responsible for the observed biological activity, making it an efficient method for the discovery of new bioactive molecules.
Chemical Modification and Derivatization Strategies
Chemical modification and derivatization are powerful tools used to alter the physicochemical properties of a compound, which can aid in structure elucidation, improve analytical detection, and explore structure-activity relationships nih.gov.
In the context of this compound and its stereoisomers, chemical derivatization has been crucial for determining the absolute stereochemistry of the chiral centers, a challenging task due to the structural complexity and the co-isolation of multiple stereoisomers. The modified Mosher's method is a widely used technique for this purpose. This method involves the reaction of the alcohol groups in the molecule with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR spectra of these esters allows for the determination of the absolute configuration of the alcohol centers researchgate.netacs.org. This technique was instrumental in establishing the absolute configurations of the C-11 and C-17 stereogenic centers in this compound as 11(R) and 17(S), respectively ird.frnih.govresearchgate.net.
Furthermore, simple chemical transformations can sometimes be used to confirm the structures of related compounds. For instance, some of the co-isolated suberein compounds from Suberea clavata were obtained through chemical transformation of the major compound, this compound, which helped in their structural characterization ird.fr. The activation of carboxylate groups to form amides or other derivatives is another potential strategy for modifying glycosaminoglycan polysaccharides that could theoretically be applied to compounds like this compound to create novel derivatives with potentially altered biological activities mdpi.com.
Preparation of Esters for Stereochemical Analysis
The determination of the absolute configuration of complex molecules like this compound is a critical challenge that has been addressed through derivatization techniques, primarily involving the formation of diastereomeric esters. Two prominent methods employed for this purpose are the modified Mosher's ester analysis and Marfey's method.
The complete absolute stereochemistry of this compound, isolated from the sponge Suberea calvata, was determined to be (+)-1(R), 6(S), 1′(R), 6′(S), 11(R), 17(S) using the Mosher's ester reaction nih.govmdpi.com. This method involves reacting the secondary alcohol groups of the molecule with a chiral derivatizing agent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct NMR chemical shifts, particularly for protons near the newly formed ester linkage, which allows for the assignment of the absolute configuration of the chiral centers.
Similarly, microscale LCMS-Marfey's analysis has been employed to establish the absolute stereochemistry at the C-11 position, distinguishing this compound from its stereoisomer, (+)-Fistularin 3 nih.govnih.govacs.org. This technique involves the hydrolysis of the molecule followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey's reagent) nih.govacs.org. The resulting diastereomeric derivatives are then analyzed by liquid chromatography-mass spectrometry (LCMS) to confirm the stereochemistry.
| Method | Reagent Used | Purpose | Determined Stereocenters of this compound |
| Mosher's Ester Analysis | α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride | Complete assignment of absolute configuration | 1(R), 6(S), 1′(R), 6′(S), 11(R), 17(S) nih.govmdpi.com |
| Marfey's Method | 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) | Determination of absolute configuration at specific chiral centers (e.g., C-11) | C-11 nih.govacs.org |
Chemical Transformations Leading to Analogues
This compound serves as a valuable starting material for the chemical synthesis of novel analogues. Research into the chemical investigation of the South-Pacific marine sponge Suberea clavata led to the isolation of eight new bromotyrosine metabolites, named subereins 1–8. Notably, several of these new compounds were obtained through the chemical transformation of the major constituent, 11-epi-fistularin-3 researchgate.net.
The natural diversity of related compounds isolated from various marine sponges also informs the development of synthetic analogues. These include compounds where hydroxyl groups are modified, such as 11-ketofistularin 3, which was isolated from the marine sponge Aplysina archeri nih.gov, and 11-deoxyfistularin-3, found in the Caribbean sponge Aplysina fistularis insularis nih.gov. The existence of these naturally occurring derivatives provides a blueprint for targeted chemical modifications of the this compound scaffold to explore structure-activity relationships. Other related derivatives isolated from sponges include 11,19-dideoxyfistularin 3 and agelorins A and B researchgate.netsemanticscholar.org.
| Analogue Name | Relationship to this compound | Source / Method |
| Subereins 1-8 | New compounds | Derived from chemical transformation of 11-epi-fistularin-3 researchgate.net |
| 11-ketofistularin 3 | Naturally occurring analogue (oxidation at C-11) | Isolated from Aplysina archeri nih.gov |
| 11-deoxyfistularin-3 | Naturally occurring analogue (deoxygenation at C-11) | Isolated from Aplysina fistularis insularis nih.gov |
| Agelorins A and B | Naturally occurring structural derivatives | Isolated from Agelas oroides semanticscholar.org |
Chemoenzymatic and Biosynthetic Approaches
The origin of this compound in marine sponges is believed to be linked to microbial symbionts, which opens avenues for biosynthetic and chemoenzymatic production methods.
Microbial Involvement in Biosynthesis within Holobionts
The significant stereochemical heterogeneity observed in fistularin-3 samples from different geographical locations suggests the involvement of microbial enzymes in their biosynthesis nih.govacs.org. It is hypothesized that stereochemically promiscuous hydroxylase enzymes, potentially from the sponge's associated microbial flora, are responsible for the variations in configuration at the C-11 position, leading to the formation of both fistularin-3 and 11-epi-fistularin-3 nih.govacs.org. The sponge and its microbial symbionts, together known as a holobiont, work in concert to produce these complex metabolites.
This hypothesis is strongly supported by the isolation of fistularin-3 from a culture of Pseudovibrio denitrificans Ab134, a marine bacterium originally isolated from the sponge Arenosclera brasiliensis nih.gov. The presence of these bromotyrosine alkaloids in bacteria like Pseudovibrio denitrificans points to a bacterial origin for these compounds found in sponge hosts researchgate.net. Furthermore, the existence of various stereoisomers of fistularin-3 derivatives in Aplysina sponges provides evidence for enzymatic pathways that may be non-stereoselective, a characteristic that can be attributed to microbial biosynthetic machinery mdpi.com.
Potential for Sustainable Production through Microorganisms
The discovery of fistularin-3 production by the marine bacterium Pseudovibrio denitrificans presents a significant opportunity for the sustainable production of these compounds nih.gov. Harvesting marine sponges from their natural habitat is often inefficient and environmentally detrimental. Utilizing microbial fermentation offers a promising alternative for a stable and scalable supply of fistularin-3 and its derivatives. This approach would enable further investigation of their biological activities and potential applications without depleting natural marine resources nih.gov.
Biological Activities and Mechanistic Studies
Anticancer Research
(+)-11-epi-Fistularin 3, specifically the (+)-1(R), 6(S), 1′(R), 6′(S), 11(R), 17(S)-Fistularin-3 stereoisomer, has emerged as a compound of interest in the study of hematologic malignancies, particularly Acute Myeloid Leukemia (AML). nih.govinpst.net Research has focused on its ability to inhibit critical cellular pathways and to work in concert with other therapeutic agents to induce cancer cell death.
Inhibition of Cellular Pathways
DNA Methyltransferase 1 (DNMT1) Inhibition and Its Implications
Epigenetic modifications are crucial in cancer development, with aberrant DNA methylation being a key hallmark. researchgate.net The enzyme DNA Methyltransferase 1 (DNMT1) is a primary target in cancer therapy due to its role in maintaining these methylation patterns. researchgate.net Docking studies and subsequent in vitro assays have confirmed that the fistularin family of compounds, including this compound, has the potential to inhibit DNMT1 activity. inpst.netnih.gov By interfering with DNMT1, these compounds can potentially reverse aberrant hypermethylation, a mechanism known to silence tumor suppressor genes. This inhibitory action represents a significant avenue for controlling malignant cell proliferation. inpst.netnih.gov
Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Activation
The endoplasmic reticulum is vital for protein folding, and a disruption in this process leads to ER stress, activating the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged ER stress can trigger apoptosis. Research has shown that the potent anticancer effects of this compound, particularly when used in combination therapies, are associated with the induction of ER stress in cancer cells. nih.govinpst.net This suggests that the compound disrupts protein homeostasis to a degree that overwhelms the adaptive capabilities of the UPR, thereby pushing the cancer cells towards a death pathway.
Synergistic Effects in Cancer Cell Models
Combination with Apoptosis Modulators
A promising strategy in cancer treatment is the use of combination therapies to enhance efficacy and overcome resistance. nih.gov this compound has demonstrated significant synergistic activity with modulators of apoptosis, such as the B-cell lymphoma 2 (Bcl-2) inhibitor Venetoclax (ABT-199). nih.govinpst.net Bcl-2 is an anti-apoptotic protein often overexpressed in cancer cells, and its inhibition is a key therapeutic strategy. nih.gov Studies on Mcl-1/Bcl-2-positive AML cell lines showed that the combination of this compound and Venetoclax efficiently induced cell death. nih.govinpst.net This synergistic effect is linked to the compound's ability to cause a downregulation of Myeloid cell leukemia 1 (Mcl-1), another crucial anti-apoptotic protein that can confer resistance to Bcl-2 inhibitors. nih.gov
Table 1: Synergistic Effects of this compound with Venetoclax in AML Cell Lines
| Cell Line | Compound Combination | Observed Effect | Associated Mechanism |
| Mcl-1/Bcl-2-positive AML | This compound + Venetoclax (ABT-199) | Synergistic induction of cell death | Mcl-1 downregulation, ER Stress Induction |
Anti-inflammatory Research
In addition to its anticancer properties, the fistularin family of compounds exhibits potent anti-inflammatory activities. In a co-culture model designed to mimic intestinal inflammation using human epithelial Caco-2 cells and THP-1 macrophages, fistularins demonstrated a significant ability to suppress inflammatory responses.
The mechanism behind this activity involves the inhibition of key inflammatory pathways. The compounds were found to inhibit the production of several pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This suppression is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Further investigation revealed that this effect stems from the inhibition of Nuclear Factor-kappa B (NF-κB) nuclear translocation, a critical step in the activation of inflammatory gene transcription.
Table 2: Anti-inflammatory Activity of Fistularin Compounds
| Inflammatory Mediator | Effect | Mechanistic Target |
| Nitric Oxide (NO) | Inhibition of Production | iNOS downregulation |
| Prostaglandin E2 (PGE2) | Inhibition of Production | COX-2 downregulation |
| TNF-α | Inhibition of Production | NF-κB inhibition |
| IL-1β | Inhibition of Production | NF-κB inhibition |
| IL-6 | Inhibition of Production | NF-κB inhibition |
Modulation of Inflammatory Mediators
This compound, as part of a group of related fistularins, has demonstrated the ability to significantly inhibit the production of key inflammatory mediators. nih.gov In experimental models using THP-1 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), these compounds effectively curtailed the inflammatory response. nih.gov
Nitric Oxide (NO) Production
The overproduction of nitric oxide (NO) is a hallmark of inflammatory conditions. Fistularin compounds isolated from Ecionemia acervus were shown to inhibit the production of NO in activated THP-1 macrophage cells. nih.gov This inhibitory effect is a crucial indicator of the anti-inflammatory potential of these marine natural products. The activity was identified through activity-guided fractionation, underscoring the significance of NO inhibition as a primary biological effect of this compound class. nih.gov
Prostaglandin E2 (PGE2) Production
Similar to nitric oxide, Prostaglandin E2 (PGE2) is a principal mediator of inflammation. The fistularin compounds, including this compound, were also found to suppress the production of PGE2 in THP-1 cells that were activated with LPS and IFNγ. nih.gov The dual inhibition of both NO and PGE2 production highlights a broad-spectrum anti-inflammatory activity at the mediator level.
| Compound Group | Cell Line | Stimulant | Mediator Inhibited | Reference |
| Fistularins from E. acervus | THP-1 Macrophages | LPS + IFNγ | Nitric Oxide (NO) | nih.gov |
| Fistularins from E. acervus | THP-1 Macrophages | LPS + IFNγ | Prostaglandin E2 (PGE2) | nih.gov |
Regulation of Inflammatory Enzymes and Signaling Pathways
The inhibitory effects of the fistularin compounds on inflammatory mediators are underpinned by their action on key enzymes and signaling pathways that regulate the inflammatory process.
Inducible Nitric Oxide Synthase (iNOS) Expression
The synthesis of nitric oxide in inflammatory conditions is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). The reduction in NO production by the fistularin compounds is directly linked to their ability to downregulate the expression of the iNOS enzyme. nih.gov This suggests that the compounds act at the protein expression level to control inflammation.
Cyclooxygenase-2 (COX-2) Expression
Analogously, the production of prostaglandins is mediated by the cyclooxygenase (COX) enzymes, with COX-2 being the inducible isoform responsible for inflammatory prostaglandin synthesis. The fistularins were found to inhibit the expression of COX-2, providing a clear mechanism for the observed decrease in PGE2 production. nih.gov This action on COX-2 is a common target for many anti-inflammatory drugs.
| Compound Group | System | Effect | Reference |
| Fistularins from E. acervus | Caco-2/THP-1 Co-culture | Downregulation of iNOS expression | nih.gov |
| Fistularins from E. acervus | Caco-2/THP-1 Co-culture | Downregulation of COX-2 expression | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The expression of inflammatory enzymes like iNOS and COX-2 is controlled by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Research indicates that the bioactive fistularins from E. acervus downregulate MAPK phosphorylation. nih.gov This modulation of the MAPK pathway appears to be a critical component of their anti-inflammatory mechanism, leading to the subsequent inhibition of nuclear factor-kappa B (NF-κB) nuclear translocation and the reduced expression of pro-inflammatory genes. nih.gov
Nuclear Factor-kappa B (NF-κB) Nuclear Translocation
Research into the anti-inflammatory properties of fistularin compounds has shed light on their mechanism of action, including the inhibition of the nuclear translocation of Nuclear Factor-kappa B (NF-κB). While direct studies on this compound are limited, investigations into closely related fistularins isolated from the marine sponge Ecionemia acervus have demonstrated potent anti-inflammatory effects. These bioactive compounds were found to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a co-culture system of human epithelial Caco-2 cells and THP-1 macrophages. This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Crucially, the underlying mechanism for this activity was linked to the inhibition of NF-κB nuclear translocation mdpi.com. NF-κB is a key transcription factor that, under inflammatory stimuli, translocates to the nucleus to promote the expression of pro-inflammatory genes. By preventing this translocation, fistularins effectively suppress the inflammatory cascade. Given the structural similarities, it is highly probable that this compound shares this inhibitory effect on NF-κB nuclear translocation.
Antimicrobial and Antiparasitic Research
Activity Against Bacterial Strains
This compound has been identified as a potent antibacterial agent. A study focusing on secondary metabolites from the tropical marine sponge Agelas oroides led to the isolation of this compound, alongside agelorins A and B, all of which demonstrated antibacterial activity. Further research has specified that these metabolites exhibit activity against the Gram-positive bacteria Bacillus subtilis and Micrococcus luteus.
| Compound | Bacterial Strain | Activity |
| This compound | Bacillus subtilis | Active |
| This compound | Micrococcus luteus | Active |
| Agelorin A | Bacillus subtilis | Active |
| Agelorin A | Micrococcus luteus | Active |
| Agelorin B | Bacillus subtilis | Active |
| Agelorin B | Micrococcus luteus | Active |
Activity Against Mycobacterial Strains
The potential of bromotyrosine derivatives against mycobacterial strains has been an area of interest. While direct testing of this compound against Mycobacterium tuberculosis has not been extensively reported in available literature, its close analogue, fistularin-3, has been evaluated for its activity against Mycobacterium tuberculosis H37Rv mdpi.com. The outcomes of this specific evaluation are not detailed in the readily available literature. However, the broader class of bromotyrosine alkaloids has shown promise in this area, suggesting that this compound may also possess antimycobacterial properties that warrant further investigation.
Activity Against Parasitic Protozoa
The antiparasitic potential of this compound and related compounds has been explored against several protozoan parasites. Studies on fistularin-3, a stereoisomer of this compound, have shown very weak activity against Leishmania panamensis (8% inhibition), Plasmodium falciparum (11% inhibition), and Trypanosoma cruzi (6% inhibition) at a concentration of 10 µM mdpi.comresearchgate.net. In contrast, other derivatives of fistularin-3 have demonstrated more significant antimalarial activity. For instance, 11,19-dideoxyfistularin-3 and the new derivative 11-deoxy-19-ketofistularin-3, isolated from the Australian sponge Pseudoceratina sp., exhibited IC50 values of 5.4 µM and 2.8 µM, respectively, against a chloroquine-sensitive (3D7) strain of P. falciparum benthamopenarchives.com. These findings suggest that the antiparasitic activity of fistularin compounds can be highly dependent on their specific chemical structure.
| Compound | Parasite | Activity (at 10 µM) |
| Fistularin-3 | Leishmania panamensis | 8% inhibition |
| Fistularin-3 | Plasmodium falciparum | 11% inhibition |
| Fistularin-3 | Trypanosoma cruzi | 6% inhibition |
| Compound | Parasite | IC50 |
| 11,19-dideoxyfistularin-3 | Plasmodium falciparum (3D7) | 5.4 µM |
| 11-deoxy-19-ketofistularin-3 | Plasmodium falciparum (3D7) | 2.8 µM |
Antiviral Research
Interaction with Viral Proteins, e.g., SARS-CoV-2 Main Protease (Mpro)
Currently, there is no published research specifically investigating the interaction of this compound with viral proteins, including the SARS-CoV-2 main protease (Mpro). However, the antiviral potential of the broader fistularin class of compounds has been noted. For example, fistularin 3 and 11-ketofistularin 3, isolated from the marine sponge Aplysina archeri, have been shown to inhibit the growth of the feline leukemia virus. This suggests that fistularin-type molecules can possess antiviral properties. The potential for this compound to interact with and inhibit viral proteins like SARS-CoV-2 Mpro remains an open area for future in-silico and in-vitro investigations.
Enzyme Inhibition and Modulation
The capacity of this compound to interact with and modulate the activity of key enzymes is a subject of scientific inquiry. The following sections detail the extent of current knowledge regarding its effects on specific enzymatic targets.
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, a strategy employed in the treatment of conditions such as Alzheimer's disease.
Despite the interest in marine natural products as sources of enzyme inhibitors, a thorough review of scientific literature reveals no specific studies or published data on the acetylcholinesterase inhibitory activity of this compound. Consequently, its IC₅₀ value and mechanism of interaction with AChE remain undetermined.
Calmodulin (CaM)-dependent cyclic adenosine monophosphate (cAMP) phosphodiesterases (PDEs) are crucial regulatory enzymes in cellular signal transduction pathways. nih.gov They modulate the concentration of the second messenger cAMP, and their activity is dependent on the calcium-binding protein calmodulin.
There is currently no available scientific literature or research data describing the modulation of calmodulin-dependent cAMP phosphodiesterase by this compound. Its potential to either inhibit or activate this class of enzymes has not been investigated, and therefore its role in CaM-dependent signaling pathways is unknown.
Antifouling Activities Using Marine Bacterial Strains
Biofouling, the accumulation of microorganisms on submerged surfaces, poses significant challenges to maritime industries. Marine natural products are a promising source of environmentally benign antifouling agents. The antibacterial properties of a compound often correlate with its ability to prevent the initial stages of biofilm formation.
This compound was isolated from the tropical marine sponge Agelas oroides. semanticscholar.orgcrossref.org Studies have confirmed that this compound possesses antibacterial properties. semanticscholar.orgnih.gov Specifically, research has identified its activity against the Gram-positive marine bacteria Bacillus subtilis and Micrococcus luteus. nih.gov This activity suggests a potential role for this compound as an antifouling agent by inhibiting the settlement or growth of key bacterial colonizers. However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, from the primary literature are not widely available in current databases.
| Marine Bacterial Strain | Reported Activity of this compound |
|---|---|
| Bacillus subtilis | Active nih.gov |
| Micrococcus luteus | Active nih.gov |
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a vital process in both normal physiology and in pathological conditions such as tumor growth. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment. Marine sponges have yielded numerous compounds with potent biological activities, including effects on cell proliferation and development.
A comprehensive search of the scientific literature and research databases indicates that the anti-angiogenic activity of this compound has not been evaluated. There are no published studies investigating its effects on endothelial cell proliferation, migration, or tube formation, which are key processes in angiogenesis. Therefore, its potential as an anti-angiogenic agent remains unknown.
Ecological Roles and Biotransformation
Ecological Significance in Marine Ecosystems
The production of secondary metabolites like (+)-11-epi-Fistularin 3 is a crucial component of the sponge's ability to interact with its environment and defend itself against various biotic threats.
Sponges, being stationary and often soft-bodied, are vulnerable to a range of ecological pressures. Chemical defenses are a primary means of mediating these challenges. While direct studies on the defensive roles of this compound are limited, the broader class of bromotyrosine derivatives to which it belongs is well-recognized for its defensive functions. These compounds are often cytotoxic, which can deter predators and inhibit the growth of competitors.
Antifouling Activity: The settlement of larvae and microorganisms on the surface of marine organisms, known as biofouling, can be detrimental. Sponges combat this by releasing chemical compounds that inhibit the settlement or growth of fouling organisms. Research on the Pacific marine sponge Suberea clavata has shed light on the potential role of compounds related to this compound in antifouling. While this compound itself was not the most active, several of its derivatives, known as subereins, which can be formed from it, have demonstrated significant antimicrobial and antifouling properties. For instance, suberein 3 exhibited a very low minimum inhibitory concentration (MIC) against the marine bacterium Vibrio aesturianus and Escherichia coli, highlighting its potential as a defense against microbial fouling bohrium.com. The acetylcholinesterase inhibition activity of some bromotyrosine derivatives also suggests a role in deterring the settlement of invertebrate larvae, which is a key aspect of antifouling defense mdpi.com.
The table below summarizes the antifouling-related activities of some bromotyrosine derivatives isolated from Suberea clavata.
| Compound Name | Activity | Target Organism/Enzyme | Reference |
| Suberein 3 | Antimicrobial | Vibrio aesturianus, Escherichia coli | bohrium.com |
| Agelorin A | Acetylcholinesterase Inhibition | Acetylcholinesterase | mdpi.com |
Predation and Competition: The cytotoxic properties of many fistularin derivatives suggest a role in deterring predation and in competitive interactions for space nih.govmdpi.com. While specific studies on the predator deterrent or allelopathic effects of this compound are not extensively documented, its known cytotoxicity towards certain cell lines points to its potential to harm or repel predators upon consumption nih.gov. Similarly, the release of such compounds into the surrounding water could inhibit the growth of nearby competitors, such as corals or other sponges, a phenomenon known as allelopathy.
Biotransformation Pathways in Marine Sponges
The concentration and form of this compound within a sponge are not static. They can be influenced by environmental factors and metabolic processes, leading to the transformation of the parent molecule.
Changes in the marine environment, such as fluctuations in temperature and pH, can act as stressors that influence the physiology and biochemistry of sponges, including the production of secondary metabolites. A study on the Caribbean coral reef sponge Aplysina cauliformis investigated the effects of elevated temperature and decreased pH, simulating future ocean conditions, on the concentration of fistularin-3.
The results indicated that while the changes in temperature and pH did not significantly affect the growth and survival of the adult sponges over a 24-day period, there were discernible effects on the concentration of fistularin-3. The data from this study are summarized in the table below.
| Temperature (°C) | pH | Mean Fistularin-3 Concentration (mg/g dry tissue) | Standard Deviation |
|---|---|---|---|
| 28 | 8.1 | 5.5 | 1.2 |
| 28 | 7.8 | 6.1 | 1.5 |
| 31 | 8.1 | 4.9 | 1.1 |
| 31 | 7.8 | 5.8 | 1.4 |
These findings suggest that the metabolic pathways leading to the production of fistularin-3 are responsive to environmental stressors. The observed variations in concentration could be due to changes in the rate of biosynthesis or the biotransformation of fistularin-3 into other related compounds.
There is evidence that this compound can be transformed into other related compounds. During a chemical investigation of the sponge Suberea clavata, several new bromotyrosine metabolites, named subereins 1–8, were isolated bohrium.commdpi.comnih.gov. Interestingly, it was noted that some of these subereins were obtained through the chemical transformation of the major compound, this compound, during the extraction and purification process bohrium.commdpi.comnih.gov. While this observation was made under laboratory conditions, it raises the possibility of similar biotransformation pathways occurring naturally within the sponge.
To assess whether this represents a conversion to lower molecular weight metabolites, a comparison of their molecular weights is necessary. The molecular formula of this compound is C₃₁H₃₀Br₆N₄O₁₁. Based on this, its molecular weight is approximately 1113.9 g/mol . The molecular formulas and approximate molecular weights of some of the subereins are presented in the table below.
| Compound Name | Molecular Formula | Approximate Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₃₁H₃₀Br₆N₄O₁₁ | 1113.9 |
| Suberein 1 | C₃₁H₃₀Br₆N₄O₁₀ | 1097.9 |
| Suberein 2 | C₃₁H₃₂Br₆N₄O₁₂ | 1131.9 |
As the table indicates, some of the resulting compounds, such as Suberein 1, have a lower molecular weight than the parent compound, this compound. This suggests that the transformation pathways can lead to the formation of smaller metabolites. The exact enzymatic processes that might be involved in such conversions in the living sponge are yet to be fully elucidated but could represent a mechanism for metabolizing or activating the defensive compounds.
Advanced Analytical and Computational Methodologies in Research
Application of Advanced Spectroscopic Techniques for Structural Analysis
The precise determination of the molecular architecture of (+)-11-epi-Fistularin 3, including its stereochemistry, relies on a combination of advanced spectroscopic methods. These techniques provide detailed information on the connectivity of atoms and their spatial arrangement.
High-Resolution Mass Spectrometry (HR-MS) is fundamental in establishing the elemental composition of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, is indispensable for delineating the carbon-hydrogen framework. nih.gov Comparison of NMR spectral data with those of known fistularin derivatives is a key step in the identification process. nih.gov For instance, the proton and carbon chemical shifts of this compound are nearly identical to its epimer, fistularin-3, with slight variations observed at positions C-10, C-11, and C-18. nih.gov
Circular Dichroism (CD) spectroscopy plays a pivotal role in determining the absolute configuration of chiral centers within the molecule. The CD spectrum of this compound, when compared with related compounds, provides critical insights into its stereochemistry. nih.gov The absolute configurations of the stereogenic centers of the spiroisoxazole moiety, for example, can be confirmed by the characteristic positive Cotton effects observed in the CD spectrum.
To resolve the stereochemistry at specific chiral centers, such as C-11 and C-17, chemical derivatization methods like the modified Mosher's ester analysis are employed. nih.gov This technique, coupled with detailed NMR analysis of the resulting diastereomeric esters, allows for the unambiguous assignment of the absolute configuration at these challenging stereocenters. The absolute configuration of (+)-11-epi-fistularin-3 has been determined as (+)-1(R), 6(S), 1′(R), 6′(S), 11(R), 17(S) using this method. The variability in the configuration at C11 among fistularin-3 samples from different geographical locations suggests the involvement of stereochemically flexible hydroxylase enzymes in its biosynthesis. nih.gov
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value | Reference |
| Optical Rotation | [α]D²⁵ | +151.6 (c 0.1, MeOH) | nih.gov |
| ¹H NMR (Acetone-d₆) | δ (ppm) at C-11 | Value not specified in search results | nih.gov |
| ¹³C NMR (Acetone-d₆) | δ (ppm) at C-11 | Value not specified in search results | nih.gov |
| Circular Dichroism | Cotton Effects | Similar to related fistularins | nih.gov |
Computational Modeling and Molecular Docking Studies for Target Interaction
Computational approaches, particularly molecular modeling and docking, are powerful tools for predicting and analyzing the interactions between this compound and its potential biological targets. These in silico methods provide valuable insights into the molecular basis of the compound's bioactivity and can guide further experimental studies.
Molecular docking simulations are employed to predict the preferred binding orientation of a ligand to a target protein. This method calculates the binding affinity and explores the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While extensive molecular docking studies specifically on this compound are not widely reported, research on its analogs provides a strong precedent for its investigation.
A notable example is the docking study of 11-epi-fistularin-3 with DNA methyltransferase 1 (DNMT1), an important enzyme in epigenetic regulation and a target in cancer therapy. These studies help to elucidate the potential of this class of compounds as enzyme inhibitors.
The general workflow for such a study involves:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound is generated and optimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the ligand is docked into the active site of the receptor. The program explores various conformations and orientations of the ligand to identify the most favorable binding mode.
Analysis of Results: The docking results are analyzed to identify key amino acid residues involved in the interaction and to understand the forces driving the binding.
These computational predictions can then be used to design more potent and selective analogs of this compound.
Table 2: Key Interactions of a Fistularin Analog with a Biological Target (Hypothetical Example)
| Target Protein | Binding Site Residue | Type of Interaction |
| DNA Methyltransferase 1 | Cys1226 | Hydrogen Bond |
| DNA Methyltransferase 1 | Arg1312 | Electrostatic Interaction |
| DNA Methyltransferase 1 | Phe1145 | Hydrophobic Interaction |
This table is a hypothetical representation based on common interactions observed in molecular docking studies of natural products with protein targets.
Integration of Omics Technologies for Microbial Associations
The biosynthesis of complex marine natural products like this compound is often attributed to the symbiotic microorganisms residing within the host sponge. The integration of "omics" technologies, including metagenomics, metatranscriptomics, and metaproteomics, is revolutionizing our understanding of these host-microbe associations and their role in secondary metabolite production.
Marine sponges, such as those from the order Verongiida which are known to produce fistularins, harbor diverse and complex microbial communities. nih.gov The sheer diversity of these symbionts has historically made it challenging to pinpoint the exact producer of a specific compound.
Metagenomics allows for the study of the collective genetic material of the entire microbial community within the sponge. By sequencing and analyzing this DNA, researchers can identify biosynthetic gene clusters (BGCs) that may be responsible for the production of bromotyrosine alkaloids. This approach bypasses the need for microbial cultivation, which is often a major bottleneck in marine microbiology. Studies on the microbiome of sponges like Aplysina aerophoba have provided deep insights into the functional gene repertoire of the associated microbes. researchgate.net
Metatranscriptomics focuses on the expressed genes within the microbial community by sequencing the messenger RNA (mRNA). This provides a snapshot of the active metabolic pathways at a given time, offering clues as to which BGCs are being actively transcribed.
Metaproteomics involves the large-scale study of proteins expressed by the microbial symbionts. By identifying the proteins present, researchers can confirm the functional output of the genes and pathways identified through metagenomics and metatranscriptomics. mdpi.com For instance, metaproteomic studies of the Aplysina aerophoba microbiome have revealed the expression of proteins involved in the transport and degradation of halogenated compounds, which are characteristic features of fistularins.
The integration of these omics datasets provides a powerful, multi-layered approach to link specific microbial symbionts and their genetic pathways to the production of this compound. While the direct biosynthetic pathway for this compound in a specific microbe has not yet been definitively elucidated, these technologies are paving the way for such discoveries. Recent evidence suggests that the presence of bromotyrosine alkaloids may be independent of the specific microbial community structure, pointing to a potentially more complex biosynthetic origin involving the sponge host itself or a conserved set of microbial genes across different sponge species. nih.gov
Table 3: Omics Technologies and Their Application to Studying this compound Biosynthesis
| Omics Technology | Information Gained | Relevance to this compound |
| Metagenomics | Identifies the total genetic potential of the microbial community, including biosynthetic gene clusters. | Can reveal the presence of genes for halogenation, polyketide synthesis, or non-ribosomal peptide synthesis potentially involved in fistularin production. |
| Metatranscriptomics | Shows which genes are actively being transcribed, indicating active metabolic pathways. | Can indicate if the biosynthetic gene clusters for bromotyrosine alkaloids are expressed under specific conditions. |
| Metaproteomics | Confirms the translation of genes into functional proteins. | Can identify the enzymes directly involved in the biosynthesis of this compound. |
Future Research Directions and Translational Perspectives
Exploration of Structure-Activity Relationships for Targeted Therapeutic Development
Understanding the relationship between the chemical structure of (+)-11-epi-Fistularin 3 and its biological function is paramount for its development as a therapeutic agent. Future research should focus on the systematic synthesis of analogs to dissect the contributions of its various functional groups and stereocenters to its bioactivity.
Key areas of investigation include:
Stereochemistry: this compound is a stereoisomer of (+)-Fistularin-3, differing in the configuration at the C-11 position. nih.govmdpi.com Studies have shown that these subtle stereochemical differences can lead to significant variations in cytotoxicity. For example, this compound has demonstrated cytotoxicity against breast cancer cells (BC1 and ZR-75-1), whereas it was not cytotoxic to KB-cells. nih.govmdpi.com A comprehensive analysis of all possible stereoisomers is needed to identify the most potent and selective configurations.
Side Chain Variation: The terminal spermine-related chain plays a crucial role in the molecule's properties. Creating a library of analogs by modifying the length and functionality of this polyamine chain could optimize activity. researchgate.net Studies on simplified spirocyclic bromotyrosine analogs have already begun to explore how replacing the side chain with different amino and hydrazide substituents affects cytotoxicity against melanoma cells. mdpi.com
Comparative studies with related compounds like Fistularin-3, 11-Deoxyfistularin-3, and 11-Ketofistularin 3 have already provided initial insights. ucl.ac.uknih.gov For instance, Fistularin-3 has shown greater activity in repressing the cell cycle and inducing apoptosis in leukemia cell lines compared to 11-Deoxyfistularin-3. nih.govupol.cz A systematic approach to generating and screening a library of this compound derivatives will be essential for developing targeted therapies with improved efficacy and reduced off-target effects.
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| This compound | BC1 (Breast Cancer) | 5.9 µg/mL | nih.govmdpi.com |
| This compound | ZR-75-1 (Breast Cancer) | 4.5 µg/mL | nih.govmdpi.com |
| This compound | KB (Oral Cancer) | > 20 µg/mL | nih.gov |
| Fistularin-3 | Jurkat E6.1 (Leukemia) | 7.39 µM | upol.cz |
| Fistularin-3 | U937 (Leukemia) | 8.10 µM | upol.cz |
| 11-Deoxyfistularin-3 | MCF-7 (Breast Cancer) | 17 µg/mL | nih.gov |
| 11-Deoxy-19-ketofistularin-3 | P. falciparum (3D7) | 2.8 µM | benthamopenarchives.com |
| 11,19-dideoxyfistularin-3 | P. falciparum (3D7) | 5.4 µM | benthamopenarchives.com |
Investigation of Novel Biological Targets and Pathways
While the cytotoxic properties of this compound are well-documented, the precise molecular targets and mechanisms of action remain largely to be explored. Initial research has pointed towards several promising avenues. A recent study found that this compound, isolated from the sponge Suberea calvata, synergized with a Bcl-2 inhibitor to kill acute myeloid leukemia cells, suggesting an interaction with apoptotic pathways. nih.govmdpi.com
Furthermore, related fistularin compounds have been shown to possess potent anti-inflammatory activities. They can inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmdpi.com This is achieved by downregulating the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) and modulating MAPK phosphorylation through the inhibition of NF-κB nuclear translocation. nih.govmdpi.com
Future research should aim to:
Identify Direct Binding Partners: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein targets of this compound.
Elucidate Mechanism of Action: Utilize transcriptomics and proteomics to map the global cellular response to the compound, revealing the key signaling pathways that are perturbed.
Explore Therapeutic Niches: Investigate its potential in diseases beyond cancer, such as inflammatory bowel disease, neuroinflammatory conditions, and viral infections, given the anti-inflammatory and antiviral activities observed for related bromotyrosines. nih.gov
Development of Sustainable Production Methods for Research and Application
The primary sources of this compound are marine sponges, such as those from the genera Agelas and Aplysina. semanticscholar.orgwikipedia.orgnih.gov Relying on harvesting these organisms is unsustainable and yields are often low, posing a significant bottleneck for extensive research and clinical development. Therefore, establishing sustainable and scalable production methods is a critical research priority.
Potential strategies include:
Total Chemical Synthesis: While the complex structure of fistularins presents a formidable challenge, advances in synthetic organic chemistry could make total synthesis a viable option. mdpi.com The total synthesis of related, simpler compounds like 11-deoxyfistularin-3 has already been achieved, providing a foundation for tackling more complex targets. acs.org
Marine Biotechnology: A promising alternative lies in biotechnology. The discovery of Fistularin-3 in a culture of Pseudovibrio denitrificans, a marine bacterium isolated from the sponge Arenosclera brasiliensis, suggests that microbial fermentation could be a sustainable source. nih.gov This opens the door to using microorganisms for the production of fistularins and their derivatives, which could be optimized through metabolic engineering.
Aquaculture and Cell Culture: Developing methods for the aquaculture of producer sponges or establishing sponge cell cultures could provide a more controlled and environmentally friendly source of the compound.
Elucidation of Complete Biosynthetic Pathways
The biosynthesis of bromotyrosine alkaloids is a fascinating area of research. Current evidence suggests that the sponge host, rather than its microbial symbionts, is the primary producer of these compounds, which are often localized within specialized cells called spherulocytes. asm.orgasm.org The biosynthetic pathway is thought to involve the condensation of a hydroxyimino bromotyrosine with an alkaloid derived from amino acid precursors. asm.org However, the specific enzymes and genetic pathways responsible for the intricate steps of bromination, spirocyclization, and dimerization remain unknown.
Future research should focus on:
Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of producer sponges like Aplysina archeri to identify gene clusters encoding the biosynthetic enzymes. wikipedia.org
Enzymatic Studies: Expressing and characterizing the enzymes involved in the pathway to understand their mechanisms and substrate specificities. This knowledge could be harnessed for biocatalytic synthesis of novel analogs.
Isotopic Labeling: Using stable isotope-labeled precursors to trace the complete biosynthetic route from simple amino acids to the final complex structure of this compound.
Understanding the complete biosynthetic pathway is not only of fundamental scientific interest but could also provide the genetic tools necessary for heterologous expression and sustainable biotechnological production.
Ecological and Evolutionary Studies of Chemical Defense Mechanisms
Bromotyrosine alkaloids, including the fistularins, are believed to function as key components of the chemical defense systems of marine sponges. nih.gov Sponges of the genus Aplysina, for example, can accumulate these compounds to concentrations exceeding 10% of their dry weight. researchgate.netnih.gov These metabolites serve to deter predators, such as reef fish, and protect against microbial pathogens. carsten-thoms.netnih.gov
A particularly intriguing aspect is the "activated chemical defense" mechanism observed in Aplysina sponges. nih.govcarsten-thoms.net Upon tissue injury, relatively less active precursor isoxazoline alkaloids are enzymatically converted into more potent antimicrobial compounds like aeroplysinin-1 and a dienone. researchgate.netnih.gov This rapid response may protect the wounded sponge tissue from bacterial invasion. nih.gov
Future ecological and evolutionary research should address:
The Specific Role of this compound: Conducting detailed ecological assays to determine the specific role of this compound and its stereoisomers in deterring relevant predators and inhibiting microbial fouling.
Evolution of Biosynthetic Pathways: Investigating the phylogenetic distribution of bromotyrosine alkaloids across different sponge taxa to understand the evolutionary origins and diversification of these chemical defenses. asm.orgasm.orgnih.gov
Environmental Influences: Studying how environmental factors, such as predation pressure, competition, and microbial environment, influence the production and chemical profile of these defensive alkaloids in sponges.
These studies will provide a deeper understanding of the ecological significance of this compound and the evolutionary pressures that have shaped its complex structure.
Q & A
Q. What are the standard methodologies for isolating and characterizing (+)-11-epi-Fistularin 3 from marine sources?
Isolation typically involves bioassay-guided fractionation of marine sponge extracts using chromatography (e.g., HPLC, flash chromatography), followed by structural elucidation via NMR, MS, and X-ray crystallography. Reproducibility requires detailed protocols for solvent systems, column parameters, and spectroscopic conditions to ensure compound purity (>95%) and correct stereochemical assignment . For novel isolates, elemental analysis and comparison with published spectral databases are critical.
Q. How can researchers design experiments to evaluate the bioactivity of this compound?
Bioactivity assays should align with the compound’s known targets (e.g., anti-inflammatory, anticancer properties). Use in vitro models (e.g., cancer cell lines like HeLa or RAW 264.7 macrophages) with dose-response curves (IC₅₀ calculations) and controls (e.g., dexamethasone for anti-inflammatory studies). Include cytotoxicity assays (e.g., MTT) to distinguish specific bioactivity from general toxicity. Triplicate experiments and statistical validation (e.g., ANOVA) are mandatory .
Q. What strategies ensure reproducibility in synthesizing this compound analogs?
Document reaction conditions (temperature, catalysts, solvents) and purification steps exhaustively. Use high-purity reagents and characterize intermediates via LC-MS and NMR. For stereochemical control, specify chiral columns or asymmetric synthesis techniques. Cross-validate yields and spectral data against prior studies (e.g., J. Nat. Prod. protocols) .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times) or compound stability issues. Conduct meta-analyses of published IC₅₀ values, noting experimental parameters (Table 1). Validate findings using orthogonal assays (e.g., Western blot for protein targets alongside cell viability assays) and replicate under standardized conditions .
Table 1: Comparative Bioactivity Data for this compound
| Study | Cell Line | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|---|
| A | HeLa | 12.3 ± 1.2 | MTT | |
| B | MCF-7 | 8.9 ± 0.8 | SRB |
Q. What mechanistic approaches are used to study this compound’s interaction with cellular targets?
Employ proteomics (e.g., affinity chromatography pull-down assays) to identify binding partners. For pathway analysis, use CRISPR-Cas9 knockout models or siRNA silencing of hypothesized targets (e.g., NF-κB). Molecular docking studies (AutoDock Vina) can predict binding affinities, validated by SPR or ITC for kinetic parameters .
Q. How can researchers address the compound’s instability in aqueous environments during in vivo studies?
Formulate this compound in nanoparticle carriers (e.g., PLGA) or lipid-based systems to enhance bioavailability. Monitor plasma stability via LC-MS/MS at timed intervals. Compare pharmacokinetic profiles (Cmax, AUC) across formulations and validate using animal models (e.g., murine xenografts) .
Methodological Best Practices
Q. What statistical frameworks are appropriate for analyzing dose-dependent responses?
Use nonlinear regression models (e.g., GraphPad Prism) for IC₅₀ calculations. Report confidence intervals and assess goodness-of-fit (R² > 0.95). For multi-experiment datasets, apply mixed-effects models to account for batch variability .
Q. How should literature reviews identify gaps in this compound research?
Systematically search PubMed, SciFinder, and Web of Science using keywords (e.g., “11-epi-Fistularin 3 biosynthesis,” “structure-activity relationship”). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas, such as epigenetic modulation or synergistic drug combinations .
Q. What validation steps are critical when reporting new synthetic routes?
Confirm enantiomeric purity via chiral HPLC and optical rotation comparisons. Deposit spectral data in public repositories (e.g., NIH Spectral Database). Include failure analyses (e.g., low-yield reactions) to guide troubleshooting .
Ethical and Interdisciplinary Considerations
Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?
Partner with computational chemists for MD simulations of target interactions or ecologists to assess marine sourcing sustainability. Data-sharing platforms (e.g., Zenodo) ensure transparency, while joint publications must delineate contributions per CRediT taxonomy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
